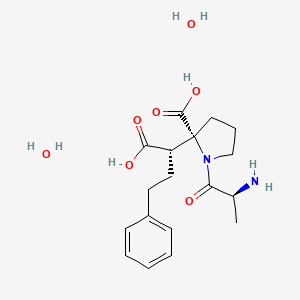
N-ethyl-2,2,2-trifluoroacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2,2,2-trifluoroacetimidamide is an organic compound with the molecular formula C4H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to an imidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-ethyl-2,2,2-trifluoroacetimidamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with trifluoroacetic anhydride, followed by the addition of ammonia. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-ethyl-2,2,2-trifluoroacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoroacetamide or trifluoroacetonitrile.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of substituted imidamides with various functional groups.
Applications De Recherche Scientifique
N-ethyl-2,2,2-trifluoroacetimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism by which N-ethyl-2,2,2-trifluoroacetimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-methyl-2,2,2-trifluoroacetimidamide
- N-propyl-2,2,2-trifluoroacetimidamide
- N-ethyl-2,2,2-trifluoroacetamide
Comparison: N-ethyl-2,2,2-trifluoroacetimidamide is unique due to its specific ethyl group attached to the imidamide structure, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications.
Propriétés
Formule moléculaire |
C4H7F3N2 |
|---|---|
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
N'-ethyl-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C4H7F3N2/c1-2-9-3(8)4(5,6)7/h2H2,1H3,(H2,8,9) |
Clé InChI |
VNLPKQNGTMXZAX-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)









![4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11926771.png)


